molecular formula C20H15NO B12592952 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 644996-58-7

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B12592952
CAS No.: 644996-58-7
M. Wt: 285.3 g/mol
InChI Key: DXTGOKDQXMHTQG-UHFFFAOYSA-N
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Description

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one ring substituted with a diphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethylideneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Phenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one
  • 4-{[(Benzylidene)amino]methylidene}cyclohexa-2,5-dien-1-one

Uniqueness

4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylmethylideneamino group provides unique reactivity and potential for interactions with various molecular targets, setting it apart from similar compounds.

Properties

CAS No.

644996-58-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-[(benzhydrylideneamino)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H15NO/c22-19-13-11-16(12-14-19)15-21-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H

InChI Key

DXTGOKDQXMHTQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC=C2C=CC(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

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